![molecular formula C12H14F3N3O B359544 {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine CAS No. 193903-35-4](/img/structure/B359544.png)

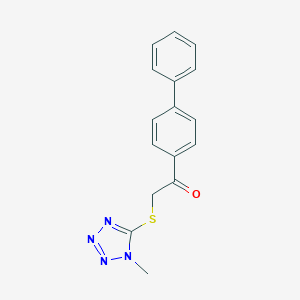

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Overview

Description

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is a useful research compound. Its molecular formula is C12H14F3N3O and its molecular weight is 273.25g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

A series of 1,2,4-triazine derivatives, including molecules related to the piperazine amide moiety, have demonstrated potential anticancer activities. Specifically, certain compounds have shown promising antiproliferative effects against breast cancer cells, highlighting their potential as anticancer agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Additionally, novel Mannich bases starting from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine were synthesized, and their modified compounds demonstrated moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).

Molecular Structure Analysis

Molecular structure investigations of s-triazine derivatives that incorporate pyrazole/piperidine/aniline moieties were carried out. The study included X-ray crystallography, Hirshfeld, and DFT calculations to analyze intermolecular interactions and predict electronic properties (Shawish et al., 2021). Furthermore, the crystallography of 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate revealed two polymorphs with distinctive packing features, providing insight into the stability and interactions of these compounds (Jotani, Wardell, & Tiekink, 2018).

Antimicrobial Activities

Some 1,2,4-triazole derivatives, including those derived from piperazine, have been synthesized and screened for their antimicrobial activities. These compounds displayed good to moderate activities against various microorganisms, showcasing their potential in antimicrobial applications (Bektaş et al., 2007).

Bioactivities and Synthesis

Various piperazine derivatives have been synthesized and evaluated for different biological activities. For example, new phenolic Mannich bases with piperazines showed potential in terms of cytotoxic/anticancer and carbonic anhydrase inhibitory effects (Gul et al., 2019). Additionally, phosphorus dendrimers with amine terminal groups, including methyl piperazine, exhibited low cytotoxicity and the ability to interact with DNA, positioning them as potential agents for transfection experiments (Padié et al., 2009).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various receptors and enzymes . For instance, piperazine derivatives have been associated with analgesic potential and antidepressant activity

Mode of Action

Based on the known actions of similar compounds, it can be hypothesized that it may interact with its targets to modulate their function . The specific interactions and resulting changes would depend on the nature of the target and the context of the biochemical pathway in which it is involved.

Biochemical Pathways

For instance, some piperazine derivatives have been linked to pain modulation pathways and neurotransmitter regulation pathways

Pharmacokinetics

Similar compounds have been reported to exhibit various pharmacokinetic properties . The impact of these properties on the bioavailability of the compound would depend on factors such as its chemical structure, formulation, route of administration, and individual patient characteristics.

Result of Action

Similar compounds have been reported to exert various effects, such as analgesic efficacy and antidepressant activity . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Properties

IUPAC Name |

1-[4-(4-aminophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O/c13-12(14,15)11(19)18-7-5-17(6-8-18)10-3-1-9(16)2-4-10/h1-4H,5-8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCBSFYZDCKDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359489.png)

![4-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359492.png)

![Ethyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B359494.png)

![N-[5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B359508.png)

![ethyl 2-[({[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B359513.png)